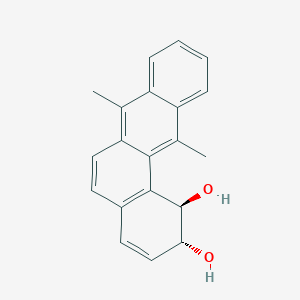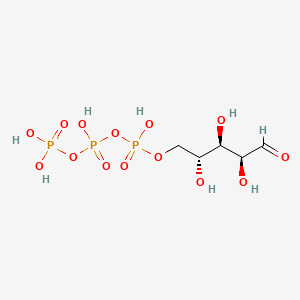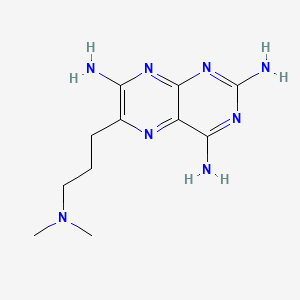
4-Nitrocatechol sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitrocatechol sulfate: is an aromatic sulfate compound with the chemical formula C6H3NO7SK2. It is also known by other names, such as 2-hydroxy-5-nitrophenyl sulfate and 2-hydroxy-5-nitrophenyl sulfate dipotassium salt. The compound’s linear structure includes a catechol ring (1,2-dihydroxybenzene) with a nitro group (NO2) and a sulfate group (SO4) attached .
Preparation Methods
Synthetic Routes: The synthetic preparation of 4-Nitrocatechol sulfate typically involves the reaction of 4-nitrocatechol (1,2-dihydroxy-4-nitrobenzene) with sulfuric acid (H2SO4). The reaction proceeds as follows:
4-Nitrocatechol+Sulfuric Acid→4-Nitrocatechol sulfate
Reaction Conditions: The reaction is typically carried out under acidic conditions, and the product is isolated as the dipotassium salt (K2SO4) form. Crystallization or precipitation methods are used to obtain the pure compound.
Industrial Production Methods: While this compound is not produced on a large industrial scale, it serves as an important intermediate in various biochemical assays and research applications.
Chemical Reactions Analysis
Reactivity: 4-Nitrocatechol sulfate can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under appropriate conditions.
Reduction: Reduction of the nitro group can yield 4-aminocatechol.
Substitution: Substitution reactions may occur at the hydroxyl groups.
Hydrolysis: The sulfate ester linkage can be hydrolyzed under specific conditions.
Oxidation: Strong oxidizing agents (e.g., potassium permanganate, chromic acid).
Reduction: Reducing agents (e.g., iron, zinc, sodium borohydride).
Substitution: Various electrophiles (e.g., halogens, acyl chlorides).
Hydrolysis: Acidic or alkaline hydrolysis conditions.
Major Products: The major products depend on the specific reaction conditions. For example, reduction yields 4-aminocatechol, while oxidation may lead to further oxidation products.
Scientific Research Applications
4-Nitrocatechol sulfate finds applications in various scientific fields:
Biochemical Assays: It serves as a substrate for measuring the activity of glycosaminoglycan (GAG)-degrading enzymes, such as arylsulfatase B.
Mucopolysaccharidoses VI (MPS VI) Analysis: Used in diagnostic tests for MPS VI, a lysosomal storage disorder.
Research Tools: Employed in studies related to enzyme kinetics and metabolic pathways.
Mechanism of Action
The exact mechanism by which 4-Nitrocatechol sulfate exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and cellular pathways.
Comparison with Similar Compounds
While 4-Nitrocatechol sulfate is unique due to its specific functional groups (nitro and sulfate), other related compounds include:
- 4-Nitrocatechol (without the sulfate group)
- Other catechol derivatives with varying substituents
Properties
CAS No. |
10485-66-2 |
|---|---|
Molecular Formula |
C6H5NO7S |
Molecular Weight |
235.17 g/mol |
IUPAC Name |
(2-hydroxy-5-nitrophenyl) hydrogen sulfate |
InChI |
InChI=1S/C6H5NO7S/c8-5-2-1-4(7(9)10)3-6(5)14-15(11,12)13/h1-3,8H,(H,11,12,13) |
InChI Key |
XMCCOOONGGUOLA-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])OS(=O)(=O)O)O |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])OS(=O)(=O)O)O |
Key on ui other cas no. |
10485-66-2 |
Related CAS |
14528-64-4 (di-potassium salt) |
Synonyms |
2-hydroxy-5-nitrophenyl sulfate 4-nitrocatechol sulfate 4-nitrocatechol sulfate, dipotassium salt 4-nitrocatechol sulfate, monopotassium salt p-nitrocatechol sulfate para-nitrocatechol sulfate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





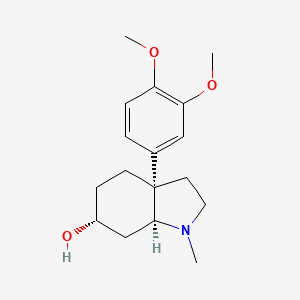
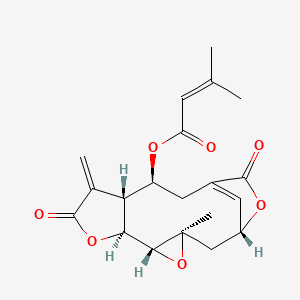
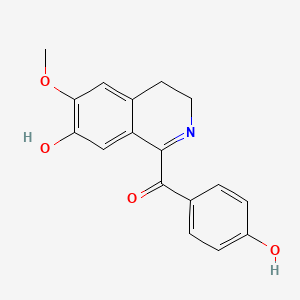
![4,7,10,16,19,24,27-Heptaoxa-1,13-diazabicyclo[11.8.8]nonacosane](/img/structure/B1204351.png)
